s,s'-(1,3-propanediyl)bis(isothiouronium bromide)
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Overview
Description
S,S’-(1,3-propanediyl)bis(isothiouronium bromide) is a chemical compound with the molecular formula C5H14Br2N4S2 and a molecular weight of 354.13 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of S,S’-(1,3-propanediyl)bis(isothiouronium bromide) typically involves the reaction of 1,3-dibromopropane with thiourea. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
S,S’-(1,3-propanediyl)bis(isothiouronium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
S,S’-(1,3-propanediyl)bis(isothiouronium bromide) has several scientific research applications:
Mechanism of Action
The mechanism of action of S,S’-(1,3-propanediyl)bis(isothiouronium bromide) involves its ability to form strong hydrogen bonds with anions. This property makes it an effective molecular recognition agent in supramolecular chemistry . The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
S,S’-(1,3-propanediyl)bis(isothiouronium bromide) can be compared with other isothiouronium compounds, such as:
- (2,4-Dichlorophenyl)carbamimidothioic acid methyl ester hydrochloride
- 2-(2,4-Dichlorobenzyl)-2-thiopseudourea hydrochloride
- S-(2,4-Dichlorobenzyl)-isothiouronium hydrochloride These compounds share similar structural features but differ in their specific functional groups and applications. S,S’-(1,3-propanediyl)bis(isothiouronium bromide) is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5442-32-0 |
---|---|
Molecular Formula |
C5H13BrN4S2 |
Molecular Weight |
273.2 g/mol |
IUPAC Name |
3-carbamimidoylsulfanylpropyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C5H12N4S2.BrH/c6-4(7)10-2-1-3-11-5(8)9;/h1-3H2,(H3,6,7)(H3,8,9);1H |
InChI Key |
AINJSHZWUYIXOP-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)CSC(=N)N.Br.Br |
Canonical SMILES |
C(CSC(=N)N)CSC(=N)N.Br |
solubility |
not available |
Origin of Product |
United States |
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